4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
Description
The compound 4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol (hereafter referred to as Compound A) is a Schiff base derivative of 1,2,4-triazole-3-thiol. Its structure features:
- A 1,2,4-triazole core substituted at position 4 with a (3,4-dimethoxyphenyl)methylidene group (via an E-configuration Schiff base linkage).
- A phenoxymethyl substituent at position 4.
- A thiol group at position 2.
The phenoxymethyl group contributes to lipophilicity, influencing pharmacokinetic properties .
Properties
Molecular Formula |
C18H18N4O3S |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
4-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H18N4O3S/c1-23-15-9-8-13(10-16(15)24-2)11-19-22-17(20-21-18(22)26)12-25-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,21,26)/b19-11+ |
InChI Key |
RLLMGDJLYIBNKB-YBFXNURJSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)COC3=CC=CC=C3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)COC3=CC=CC=C3)OC |
solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazides Under Alkaline Conditions
The core 1,2,4-triazole-3-thione scaffold is typically synthesized via alkaline cyclization of thiosemicarbazides. This method involves:
-
Hydrazinolysis : Reaction of carboxylic acid derivatives (e.g., acetic acid) with thiocarbohydrazide to form thiosemicarbazides .
-
Cyclization : Treatment with sodium hydroxide (NaOH) or potassium hydroxide (KOH) in ethanol/water mixtures at reflux temperatures (80–100°C) .
-
Step 1 : React glacial acetic acid with thiocarbohydrazide (1:1 molar ratio) at 120°C for 3 hours to form 3-methyl-4-amino-5-mercapto-1,2,4-triazole.
-
Step 2 : Cyclize intermediate with 3,4-dimethoxybenzaldehyde in methanol under acidic catalysis (H₂SO₄) at reflux for 8 hours.
| Parameter | Value/Detail |
|---|---|
| Yield | 75–85% |
| Reaction Time | 8–12 hours |
| Key Reagents | Thiocarbohydrazide, NaOH, Methanol |
The introduction of the (3,4-dimethoxyphenyl)methylideneamino group occurs through Schiff base formation:
-
Condensation : React 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol with 3,4-dimethoxybenzaldehyde in ethanol or methanol .
-
Catalysis : Use acidic (H₂SO₄, HCl) or anhydrous conditions to drive imine bond formation .
-
Molar Ratio : 1:1 (triazole-thiol : aldehyde)
-
Solvent : Ethanol (90% v/v)
-
Temperature : 70°C, 6 hours
-
Yield : 82–89%
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the triazole’s amino group on the aldehyde carbonyl, followed by dehydration to form the E-configuration imine .
Mannich Base Functionalization
Mannich reactions introduce alkyl/aryl groups at the triazole’s sulfur or nitrogen atoms:
-
Substrate : Pre-formed 4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol.
-
Reagents : Formaldehyde + secondary amines (e.g., N-methylpiperazine) in dimethylformamide (DMF) .
-
Mix triazole-thiol (1 mmol), formaldehyde (2 mmol), and N-methylpiperazine (1.2 mmol) in DMF.
-
Stir at 25°C for 12 hours.
-
Isolate product via precipitation in ice-water.
| Outcome | Details |
|---|---|
| Yield | 68–76% |
| Purity | ≥95% (HPLC) |
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times:
-
One-Pot Synthesis : Combine thiocarbohydrazide, 3,4-dimethoxybenzaldehyde, and phenoxymethyl chloride in ethanol.
Advantages :
Solvent and Catalyst Optimization
Solvent Effects :
-
Polar Protic Solvents (e.g., ethanol, methanol): Favor Schiff base formation (yield: 80–85%) .
-
Aprotic Solvents (e.g., DMF, DMSO): Enhance Mannich reactions but may reduce selectivity .
Catalyst Screening :
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| H₂SO₄ | 82 | 6 |
| Acetic Acid | 75 | 8 |
| Amberlyst-15 | 88 | 5 |
Comparative Analysis of Methods
| Method | Yield (%) | Time | Scalability |
|---|---|---|---|
| Alkaline Cyclization | 75–85 | 8–12 h | High |
| Microwave-Assisted | 88–92 | 0.5 h | Moderate |
| Mannich Reaction | 68–76 | 12 h | Low |
Key Challenges :
-
Purification : Silica gel chromatography often required due to byproducts .
-
Stereoselectivity : E-isomer predominates (>95%), but Z-isomer may form in polar solvents .
Recent Advances and Modifications
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or triazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong nucleophiles.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol with appropriate aldehyde derivatives under acidic conditions. The general procedure includes:
- Reagents : 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol and 3,4-dimethoxybenzaldehyde.
- Solvent : Dimethylformamide (DMF) or ethanol.
- Conditions : Refluxing the mixture for several hours followed by cooling and recrystallization to obtain the desired product.
The characterization of the synthesized compound is often performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure and purity .
Antimicrobial Properties
Research has indicated that triazole derivatives exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains and fungi. Studies suggest that it may inhibit growth effectively due to its ability to interfere with microbial cell wall synthesis .
Antioxidant Activity
The antioxidant properties of this compound have been evaluated through various assays. It demonstrates a capacity to scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial for potential applications in preventing oxidative damage related to various diseases .
Anti-inflammatory Effects
In vivo studies have shown that this compound possesses anti-inflammatory properties. It has been tested in models of inflammation where it exhibited a reduction in inflammatory markers comparable to standard anti-inflammatory drugs .
Analgesic Activity
The analgesic effects of the compound were assessed using tail flick and hot plate tests in animal models. Results indicated that it provides significant pain relief, suggesting its potential use as an analgesic agent .
Case Study 1: Analgesic and Anti-pyretic Activities
In a study conducted on various triazole derivatives, including the compound of interest, it was found that certain analogs exhibited notable analgesic effects comparable to standard medications like analgin and aspirin when tested in animal models at specified dosages .
Case Study 2: Antimicrobial Efficacy
Another study explored the antimicrobial efficacy of several triazole compounds against resistant bacterial strains. The results demonstrated that the compound showed promising activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to antimicrobial effects by disrupting essential biochemical pathways in microorganisms .
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The 3,4-dimethoxy group in Compound A contrasts with electron-withdrawing groups (e.g., nitro in B , chloro in E ), which may alter redox activity and binding affinity .
- Steric Effects: Bulky substituents (e.g., phenoxymethyl in A) may reduce rotational freedom compared to smaller groups (e.g., methylpyrazole in C) .
Antimicrobial and Antiviral Potential
- Compound B : Demonstrated moderate antibacterial activity against E. coli and S. aureus when complexed with transition metals (e.g., Cu²⁺, Zn²⁺) .
- Compound D: Metal complexes exhibited anticancer activity against MCF-7 (breast cancer) and Hep-G2 (liver carcinoma) cell lines, with % inhibition ranging from 45–78% .
- Compound G (5-(3-ethoxyphenyl)-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol): Showed antimicrobial activity against C. albicans (MIC = 32 µg/mL) .
Anticonvulsant and CNS Activity
- Compound H (4-([5-amino-1,3,4-thiadiazol-2-yl)methyl)-5-substituted phenyl-4H-1,2,4-triazol-3-thiol): Exhibited anticonvulsant activity in murine models, with ED₅₀ values comparable to phenobarbital .
Physicochemical Properties
| Property | Compound A | Compound B | Compound C | Compound E |
|---|---|---|---|---|
| LogP | ~3.2* | ~3.8 | ~2.5 | ~3.5 |
| Solubility | Low (DMF) | Low (EtOH) | Moderate | Low (H₂O) |
| Melting Point | Not reported | 245–248°C | 276–278°C | Not reported |
*Predicted using substituent contributions.
Biological Activity
The compound 4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, antimicrobial effects, and potential as a therapeutic agent.
Structural Characteristics
The compound features a 1,2,4-triazole core with a thiol group at the 3-position and various substituents that enhance its biological activity. The dimethoxyphenyl and phenoxymethyl groups contribute to its lipophilicity and ability to interact with biological targets.
Table 1: Structural Features of the Compound
| Component | Description |
|---|---|
| Core Structure | 1,2,4-Triazole |
| Functional Groups | Thiol (–SH), Dimethoxy (–OCH3) |
| Substituents | Phenyl (C6H5), Phenoxymethyl |
1,2,4-Triazoles have been recognized for their ability to inhibit various cancer cell lines. The triazole moiety acts as a hydrogen bond acceptor and donor, facilitating interactions with biological receptors. Research indicates that derivatives of triazoles can exhibit significant cytotoxicity against cancer cells due to their ability to induce apoptosis and inhibit cell proliferation.
Case Studies
- Cytotoxicity Testing : In studies involving human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines, compounds with similar structures demonstrated higher cytotoxicity against melanoma cells compared to other cancer types .
- Selectivity : Compounds incorporating the triazole-thiol scaffold showed selective toxicity towards cancer cells while sparing normal cells, indicating potential for targeted therapy .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| Human Melanoma IGR39 | 10 | High |
| MDA-MB-231 (Breast Cancer) | 25 | Moderate |
| Panc-1 (Pancreatic Carcinoma) | 30 | Low |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Triazole derivatives have been shown to be effective against various microbial strains due to their ability to disrupt cellular processes.
Research Findings
- Antibacterial Activity : Studies have reported that related triazole-thiol compounds possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
- Mechanism : The presence of the thiol group is crucial as it enhances the compound's reactivity with microbial enzymes, leading to inhibition of growth.
Table 3: Antimicrobial Efficacy
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 15 µg/mL |
| Staphylococcus aureus | 10 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol?
- Methodology : The compound is synthesized via condensation of 3,4-dimethoxybenzaldehyde with 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol under reflux in ethanol or methanol. Acidic or basic catalysts (e.g., acetic acid or NaOH) enhance Schiff base formation . Purification involves recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Yield optimization requires controlled stoichiometry (1:1 aldehyde:amine) and reaction time (6–12 hours) .
Q. How can structural characterization be performed to confirm the compound’s identity and purity?
- Methodology : Use 1H/13C NMR to verify the E-configuration of the imine bond (δ 8.5–9.0 ppm for –CH=N–) and aromatic protons. FT-IR confirms the thiol (–SH) stretch (~2550 cm⁻¹) and C=N (1600–1650 cm⁻¹). HPLC (C18 column, acetonitrile/water) assesses purity (>95%), while mass spectrometry (ESI-MS) validates molecular weight .
Q. What preliminary biological assays are suitable for evaluating its antimicrobial potential?
- Methodology : Conduct broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Test fungal strains (e.g., C. albicans) using agar diffusion. Compare MIC/MBC values with standard drugs (e.g., ampicillin, fluconazole). Triazole-thiol derivatives often disrupt microbial cell walls via thiol-mediated enzyme inhibition .
Advanced Research Questions
Q. How does the compound’s photostability under UV light impact its therapeutic applications?
- Methodology : Expose the compound to UV irradiation (254–365 nm) and monitor isomerization/degradation via HPLC or UV-Vis spectroscopy . For example, E→Z isomerization (Φ = 0.32 at 365 nm) may alter bioactivity, while C–S bond cleavage (Φ = 0.12 at 254 nm) generates reactive intermediates . Use kinetic studies to model degradation pathways and optimize storage conditions (e.g., amber vials, inert atmosphere).
Q. What computational strategies can predict binding affinities to biological targets like kinases or CYP450 enzymes?
- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., PDB: 1T46 for CYP3A4). Validate with MD simulations (GROMACS) to assess binding stability. Compare with analogs (e.g., 3,4-dichloro-substituted triazoles) to identify critical substituents (e.g., methoxy vs. chloro groups) .
Q. How do structural modifications (e.g., methoxy vs. halogen substituents) influence its SAR in anticancer activity?
- Methodology : Synthesize derivatives with halogen (Cl, F) or electron-withdrawing groups. Test cytotoxicity via MTT assays on cancer cell lines (e.g., MCF-7, HeLa). Use flow cytometry to evaluate apoptosis (Annexin V/PI staining). Triazole-thiols with 3,4-dimethoxy groups show enhanced DNA intercalation, while chloro substituents improve lipophilicity and membrane penetration .
Q. What analytical techniques resolve contradictions in reported bioactivity data across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
